molecular formula C4H4N4O4 B3040015 methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate CAS No. 145769-56-8

methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B3040015
CAS No.: 145769-56-8
M. Wt: 172.1 g/mol
InChI Key: VZOGVAWHFFOYNM-UHFFFAOYSA-N
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Description

Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Mechanism of Action

Target of Action

Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate, like other triazole compounds, is capable of binding in the biological system with a variety of enzymes and receptors . Triazole compounds have been found to have promising neuroprotective and anti-inflammatory properties .

Mode of Action

The mode of action of triazole compounds, including this compound, has been observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This suggests that these compounds interact with their targets to inhibit certain biochemical processes, leading to their neuroprotective and anti-inflammatory effects.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its mode of action. The inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway suggests that these are the key pathways affected by this compound .

Result of Action

The result of the action of this compound is likely related to its neuroprotective and anti-inflammatory properties . By inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway, this compound may help to protect neurons from damage and reduce inflammation.

Preparation Methods

The synthesis of methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate typically involves the nitration of a triazole precursor. One common method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol, followed by nitration to introduce the nitro group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity.

Chemical Reactions Analysis

Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 5-nitro-2H-triazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O4/c1-12-4(9)2-3(8(10)11)6-7-5-2/h1H3,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOGVAWHFFOYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNN=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801245722
Record name Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524036-06-4
Record name Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524036-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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